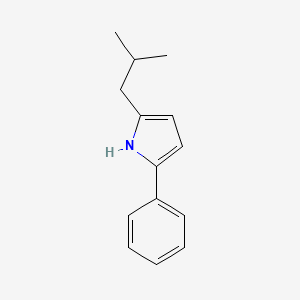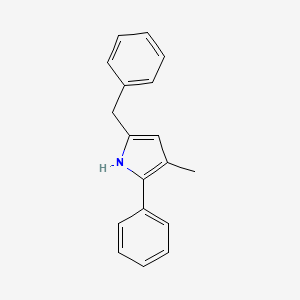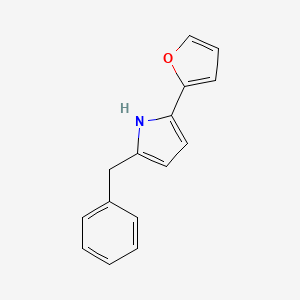
2-Benzyl-5-(4-bromophenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-(4-bromophenyl)-1H-pyrrole is an organic compound belonging to the class of heterocyclic compounds. It is a highly reactive and versatile compound, which has been widely used in various scientific research applications. It has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
2-Benzyl-5-(4-bromophenyl)-1H-pyrrole has been widely used in various scientific research applications, such as organic synthesis, medicinal chemistry, and biochemistry. It has been used as a building block in the synthesis of various heterocyclic compounds, such as imidazoles, thiazoles, and pyridines. It has also been used as a reactant in the synthesis of various pharmaceuticals and agrochemicals. In addition, it has been used in the synthesis of various biologically active compounds, such as inhibitors of cytochrome P450 enzymes.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-(4-bromophenyl)-1H-pyrrole is not well understood. However, it is believed that the compound undergoes a series of reactions, leading to the formation of various reactive intermediates, which can then react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have suggested that the compound may have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-Benzyl-5-(4-bromophenyl)-1H-pyrrole is a highly reactive and versatile compound, which has a wide range of applications in various scientific research applications. However, it is also a highly toxic compound and should be handled with care. It is also highly flammable and should be stored in a cool, dry place, away from sources of heat and ignition.
Future Directions
The future directions for 2-Benzyl-5-(4-bromophenyl)-1H-pyrrole include further research into its mechanism of action, biochemical and physiological effects, and potential applications in the development of new pharmaceuticals and agrochemicals. In addition, further research into its potential toxicity and flammability should be conducted. Finally, further research into its potential use in the synthesis of various heterocyclic compounds should be conducted.
Synthesis Methods
2-Benzyl-5-(4-bromophenyl)-1H-pyrrole can be synthesized by various methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide, followed by a base-catalyzed elimination reaction. The Grignard reaction involves the reaction of an alkyl halide with a Grignard reagent, followed by a base-catalyzed elimination reaction. The Wittig reaction involves the reaction of an alkyl halide with a Wittig reagent, followed by a base-catalyzed elimination reaction.
properties
IUPAC Name |
2-benzyl-5-(4-bromophenyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN/c18-15-8-6-14(7-9-15)17-11-10-16(19-17)12-13-4-2-1-3-5-13/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEAFMNZOQBNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6335806.png)
![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)
![2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%](/img/structure/B6335819.png)

![2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6335828.png)
![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)



![3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole](/img/structure/B6335868.png)

![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)